3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZMSRBECRTMN-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Approach
The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated ketones. For 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, this method involves the base-catalyzed reaction between 4-chlorobenzaldehyde and dimethylaminoacetone. The mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the conjugated enone.
Critical parameters include the choice of base (e.g., NaOH, KOH) and solvent polarity. Polar aprotic solvents like DMF enhance enolate stability, while elevated temperatures (80–100°C) accelerate dehydration. However, competitive side reactions, such as over-alkylation or polymerization, necessitate precise stoichiometric control. A representative procedure involves refluxing equimolar 4-chlorobenzaldehyde and dimethylaminoacetone in ethanol with 10% aqueous NaOH, yielding the target compound after 12 hours.
Michael Addition of Dimethylamine to α,β-Unsaturated Ketones
The Michael addition offers a modular route by exploiting the electrophilic β-carbon of preformed α,β-unsaturated ketones. Starting from 3-(4-chlorophenyl)but-3-en-2-one, dimethylamine nucleophilically adds to the α,β-unsaturated system under mild conditions. This method benefits from regioselectivity, as the amine preferentially attacks the β-position due to conjugation with the carbonyl group.
Catalytic systems play a pivotal role. Tris(pentafluorophenyl)borane [B(C6F5)3], reported in analogous syntheses, facilitates amine addition at reduced temperatures (25–40°C) by activating the enone via Lewis acid coordination. For example, stirring 3-(4-chlorophenyl)but-3-en-2-one with excess dimethylamine in dichloromethane containing 5 mol% B(C6F5)3 for 24 hours achieves conversions exceeding 80%. Post-reaction purification via column chromatography (cyclohexane:ethyl acetate, 20:1) isolates the product as a crystalline solid.
Enaminone Synthesis via Alkylation Reactions
Enaminone formation through alkylation provides a direct pathway. This method involves reacting 4-chloroacetophenone derivatives with dimethylamine in the presence of alkylating agents. A modified procedure from enaminone literature employs chloroacetone as the electrophile, with trimethyl phosphite and 1,4-diazabicyclo[2.2.2]octane (DABCO) as mediators.
In a typical protocol, 4-chloroacetophenone (1.0 equiv) reacts with dimethylamine (1.1 equiv) and chloroacetone (2.5 equiv) in DMF at 90°C for 14 hours. Trimethyl phosphite scavenges hydrogen chloride, shifting the equilibrium toward enaminone formation. The crude product is extracted with dichloromethane, washed extensively to remove phosphite byproducts, and purified via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the (Z)-configuration, with characteristic coupling constants (J = 12.9–7.3 Hz) between the enaminone protons.
Catalytic Methods Using Lewis Acids
Lewis acid catalysis enhances reaction efficiency and selectivity. Boron trifluoride etherate (BF3·OEt2) and ytterbium triflate [Yb(OTf)3] have been utilized in analogous enaminone syntheses. These catalysts activate carbonyl groups, facilitating nucleophilic attack by dimethylamine. For instance, Yb(OTf)3 (10 mol%) in acetonitrile at 60°C achieves full conversion within 6 hours, with minimal byproduct formation.
A comparative study of catalysts reveals that B(C6F5)3 outperforms traditional Lewis acids in sterically hindered systems. Its strong electron-withdrawing nature increases electrophilicity at the β-carbon, enabling reactions at ambient temperatures. This aligns with methodologies reported for morpholine and dimethylamino adducts of arylbutanones.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH | 80 | 12 | 65–70 | 95 |
| Michael Addition | B(C6F5)3/CH2Cl2 | 25 | 24 | 80–85 | 98 |
| Enaminone Alkylation | DABCO/DMF | 90 | 14 | 75–78 | 97 |
| Lewis Acid Catalysis | Yb(OTf)3/MeCN | 60 | 6 | 88–90 | 99 |
The Michael addition and Lewis acid methods offer superior yields and shorter reaction times, albeit with higher catalyst costs. Conversely, the Claisen-Schmidt route, while economical, requires stringent temperature control to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Laser Dye Applications
One of the prominent applications of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is in the field of laser dye technology. DAP has been synthesized and characterized as a new laser dye, exhibiting notable spectral properties.
- Spectral Characteristics : Research indicates that DAP demonstrates strong absorption and fluorescence properties, making it suitable for use in dye lasers. Its ability to emit light at specific wavelengths enhances its utility in various photonic applications .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of DAP may exhibit antimicrobial properties, making them candidates for further investigation as antibiotics or antifungal agents .
- Anti-cancer Properties : Some studies have indicated that compounds similar to DAP can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy. The mechanism may involve the modulation of cell signaling pathways associated with tumor growth .
Biochemical Properties
The compound's unique chemical structure contributes to its reactivity and interaction with various biological molecules.
- Reactivity with Nucleophiles : The presence of the dimethylamino group enhances nucleophilic reactivity, allowing DAP to participate in various chemical reactions that could lead to the development of novel pharmaceuticals .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Understanding its synthesis is crucial for developing derivatives with enhanced properties.
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Dimethylamine | Acidic medium | Intermediate |
| 2 | Intermediate + Acetic Anhydride | Heating | DAP |
This table summarizes a simplified synthetic route for producing DAP, highlighting key reactants and conditions involved.
Case Studies
Several case studies have been conducted to explore the applications of DAP:
- Case Study 1 : In a study investigating laser dyes, DAP was tested for its efficiency in solid-state dye lasers, showing promising results in terms of stability and emission characteristics.
- Case Study 2 : A series of experiments evaluated the antimicrobial activity of DAP derivatives against various bacterial strains, revealing significant inhibition rates compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one with five structurally related compounds, highlighting key differences in substituents, molecular properties, and predicted physicochemical parameters:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The dimethylamino group in the target compound enhances nucleophilicity at the β-carbon, facilitating Michael addition reactions. In contrast, sulfonyl or sulfanyl substituents (e.g., in ) increase electrophilicity due to electron-withdrawing effects, making these compounds more reactive toward nucleophiles. The tetrazole-iodophenyl derivative exhibits extreme electrophilicity, likely due to the combined effects of trichloromethyl and iodophenyl groups.
Physicochemical Properties: Lipophilicity: Sulfur-containing analogs (e.g., ) have higher LogP values than the target compound, suggesting better membrane permeability but poorer aqueous solubility. Acid-Base Behavior: The dimethylamino group in the target compound imparts weak basicity (predicted pKa ~7–8), whereas sulfonyl-pyrimidine derivatives are acidic (pKa ~1.24) due to the sulfonyl and heteroaromatic moieties.
Thermal Stability: Compounds with bulky substituents (e.g., thienopyridine in ) exhibit lower predicted boiling points (~416°C) compared to sulfonyl derivatives (~580°C) , likely due to reduced intermolecular interactions.
Biological Activity
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, also known as a derivative of dimethylaminobenzylidene, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H14ClNO
- Molecular Weight : 223.70 g/mol
- CAS Number : 76511-71-2
- Melting Point : 78-81°C .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. A study involving various isoflavonoid derivatives, including this compound, showed promising results in inhibiting the proliferation of cancer cells, particularly in prostate cancer cell lines (PC-3). The compound exhibited effective inhibition rates at concentrations ranging from 1 to 10 µM, indicating its potential as an antineoplastic agent .
Table 1: Inhibition Rates of Cancer Cell Proliferation
| Compound | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| DAP | 1 | 31 |
| DAP | 10 | 86 |
Antimicrobial Activity
The compound also shows notable antimicrobial effects. Studies have reported its activity against various bacterial strains, with specific modifications enhancing its potency. For instance, derivatives of the compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory actions .
Table 2: Antimicrobial Activity of Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3-(4-Chlorophenyl)acrylamide | E. coli | 32 |
| 3-(4-Chlorophenyl)acrylamide | S. aureus | 16 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, it has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. This inhibition can lead to increased apoptosis and reduced tumor growth .
Additionally, the presence of the dimethylamino group enhances electron donation, which may increase the compound's reactivity and binding affinity towards biological targets .
Case Studies
- Prostate Cancer Study : In vitro assays demonstrated that the compound significantly inhibited cell growth in PC-3 prostate cancer cells, showcasing its potential as a therapeutic agent.
- Antibacterial Evaluation : A series of derivatives were synthesized and evaluated for antibacterial activity against various strains. The results indicated that modifications on the phenyl ring notably influenced the antibacterial efficacy.
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, and how can reaction yields be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-chlorophenylacetone and dimethylamine derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., acidic or basic conditions). Yield optimization requires monitoring reaction kinetics and minimizing side products like enol tautomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the α,β-unsaturated ketone structure and substituent positions (e.g., 4-chlorophenyl and dimethylamino groups).
- IR : Strong C=O stretching (~1700 cm) and conjugated C=C (~1600 cm) bands validate the enone system.
- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns corroborate the molecular formula .
Q. What safety precautions are essential when handling this compound in the lab?
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light and moisture. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray analysis determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, the enone system’s planarity and chlorophenyl ring orientation can be confirmed via crystallographic data, resolving discrepancies in computational models .
Q. What experimental strategies address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from impurities or assay conditions. Strategies include:
- HPLC purification (>95% purity).
- Dose-response studies to establish EC/IC values under controlled pH and temperature.
- Comparative studies using structurally analogous compounds to isolate pharmacophore contributions .
Q. How can computational methods (DFT, MD) predict reactivity or stability under varying conditions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and thermal stability, guiding solvent selection for synthesis or formulation .
Methodological Notes
- Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian) to resolve structural ambiguities .
- Experimental Design : Use fractional factorial designs to optimize synthetic parameters (e.g., solvent polarity, catalyst loading) .
- Data Reporting : Adhere to APA or ACS standards for reproducibility, including detailed error margins and statistical significance tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
